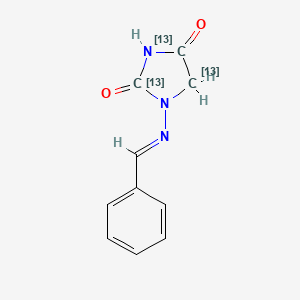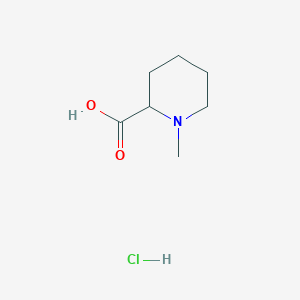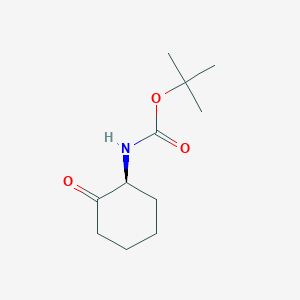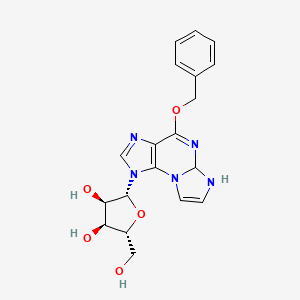
Vitamin D2 Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D2 Tosylate is a derivative of ergocalciferol (Vitamin D2), which is a type of vitamin D found in food and used as a dietary supplement. This compound is synthesized by the tosylation of Vitamin D2, which involves the introduction of a tosyl group (p-toluenesulfonyl group) to the molecule. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Applications De Recherche Scientifique
Vitamin D2 Tosylate has a wide range of applications in scientific research, including:
Mécanisme D'action
Vitamin D3 and D2 require hydroxylation to become biologically active in the human body. Since Vitamin D can be endogenously synthesized in adequate amounts by most mammals exposed to sufficient quantities of sunlight, Vitamin D functions like a hormone on Vitamin D receptors to regulate calcium in opposition to parathyroid hormone .
Safety and Hazards
Orientations Futures
There is a growing interest in Vitamin D research due to its pleiotropic effects and the increasing prevalence of Vitamin D deficiency in the general population . Future research activities should focus on analytical standardization and exploration of their clinical value . There is also a recommendation for a daily Vitamin D supplementation with 2000 international units (IU) (50 µg) of Vitamin D3 to prevent and treat Vitamin D deficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2 Tosylate typically involves the reaction of Vitamin D2 with tosyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Vitamin D2 Tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Comparaison Avec Des Composés Similaires
Vitamin D3 (Cholecalciferol): Another form of vitamin D, which is synthesized in the skin upon exposure to sunlight and has similar biological functions.
Calcifediol (25-hydroxyvitamin D): The main circulating form of vitamin D, used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D that exerts its effects by binding to the VDR.
Uniqueness: Vitamin D2 Tosylate is unique due to its enhanced stability and solubility compared to other forms of vitamin D. This makes it particularly useful in research and industrial applications where these properties are advantageous .
Propriétés
Numéro CAS |
72204-99-0 |
|---|---|
Formule moléculaire |
C₃₅H₅₀O₃S |
Poids moléculaire |
550.83 |
Synonymes |
Ergocalciferol p-Toluenesulfonate; (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate; (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)




